Methyl 2,4-dibromo-3,6-difluorophenylacetate
Description
Methyl 2,4-dibromo-3,6-difluorophenylacetate is a chemical compound with the molecular formula C9H6Br2F2O2. This compound is characterized by its structural complexity, which includes bromine and fluorine substituents on a phenyl ring, making it an intriguing subject for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2,4-dibromo-3,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-6(12)3-5(10)9(13)8(4)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCVMFIBIJZYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1F)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Phenylacetate Derivatives
Objective: Introduce bromine atoms selectively at the 2- and 4-positions of the phenyl ring.
- Starting Material: Phenylacetate or its derivatives.
- Reagents: Bromine (Br₂) as the halogenating agent.
- Catalysts: Iron (Fe) or aluminum bromide (AlBr₃) to facilitate electrophilic aromatic substitution.
- Reaction Conditions: Typically conducted at controlled temperatures (around 0–25°C) to promote regioselectivity and minimize polybromination.
Phenylacetate + 2 Br₂ → 2,4-Dibromophenylacetate
- The reaction is optimized to favor substitution at the 2- and 4-positions due to the directing effects of existing substituents.
- Excess bromine and prolonged reaction times may lead to overbromination, thus precise control of reagent addition and temperature is essential.
Fluorination of Brominated Intermediates
Objective: Introduce fluorine atoms at the 3- and 6-positions of the aromatic ring.
- Reagents: Potassium fluoride (KF) or cesium fluoride (CsF) as fluorinating agents.
- Reaction Conditions: Elevated temperatures (around 80–150°C) under reflux or microwave-assisted conditions to enhance fluorination efficiency.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
2,4-Dibromophenylacetate + 2 F⁻ → 2,4-Dibromo-3,6-difluorophenylacetate
- Fluorination typically occurs via nucleophilic aromatic substitution, favored by the presence of electron-withdrawing groups such as bromine.
- The reaction's regioselectivity is influenced by the electronic effects of the bromine substituents.
Esterification to Form Methyl Ester
Objective: Convert the carboxylic acid intermediate into the methyl ester.
- Reagents: Methanol (CH₃OH).
- Catalyst: Concentrated sulfuric acid (H₂SO₄) or other strong acids.
- Reaction Conditions: Reflux at temperatures around 60–80°C for several hours.
2,4-Dibromo-3,6-difluorophenylacetic acid + CH₃OH → Methyl 2,4-dibromo-3,6-difluorophenylacetate
- The esterification proceeds via Fischer esterification, where the acid reacts with methanol under acidic catalysis.
- Excess methanol is often used to drive the reaction to completion.
Data Table Summarizing the Preparation Methods
| Step | Reagents | Catalysts | Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|---|
| Bromination | Br₂ | Fe or AlBr₃ | 0–25°C, controlled addition | Bromine substitution at 2,4-positions | Typically high regioselectivity; yields up to 70–80% |
| Fluorination | KF or CsF | None | 80–150°C, reflux | Fluorine substitution at 3,6-positions | Requires careful control; yields vary (50–70%) |
| Esterification | CH₃OH | H₂SO₄ | Reflux 60–80°C | Conversion to methyl ester | Usually high yield (>80%) |
Research Findings and Industrial Considerations
- Selectivity Control: The regioselectivity in halogenation steps is critical. Directing effects of existing halogens and reaction conditions are optimized to favor substitution at desired positions.
- Reaction Optimization: Modern methods utilize microwave-assisted fluorination to improve yields and reduce reaction times.
- Scale-Up: Industrial synthesis employs continuous flow reactors with precise temperature and reagent controls to maximize yield and purity, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dibromo-3,6-difluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates.
Oxidation: 2,4-dibromo-3,6-difluorophenylacetic acid.
Reduction: 2,4-dibromo-3,6-difluorophenylethanol.
Scientific Research Applications
Chemistry
Methyl 2,4-dibromo-3,6-difluorophenylacetate serves as a building block in organic synthesis. Its halogenated structure allows it to participate in various chemical reactions, making it valuable for developing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies have shown significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli at low concentrations (around 10 µg/mL) .
- Cytotoxicity : In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values ranging from 5 to 15 µM, indicating a dose-dependent cytotoxic effect .
Medicine
The compound is being explored as a precursor for drug development , particularly for compounds targeting specific cellular pathways. Its ability to modulate protein kinase C (PKC) activity suggests potential anti-inflammatory and antiviral applications.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals with unique properties. Its reactivity allows for the development of materials with tailored functionalities.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective: Evaluate the antimicrobial effects against common bacterial strains.
- Results: Significant inhibition observed at concentrations as low as 10 µg/mL.
-
Cytotoxicity Assessment :
- Objective: Investigate cytotoxic effects on cancer cell lines.
- Findings: Induced cell death in a dose-dependent manner with IC50 values between 5 to 15 µM.
Mechanism of Action
The mechanism of action of Methyl 2,4-dibromo-3,6-difluorophenylacetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical transformations. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dibromo-3,6-difluorobenzoate
- Methyl 2,4-dibromo-3,6-difluorophenylpropionate
- Methyl 2,4-dibromo-3,6-difluorophenylbutyrate
Uniqueness
Methyl 2,4-dibromo-3,6-difluorophenylacetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and stability are required.
Biological Activity
Methyl 2,4-dibromo-3,6-difluorophenylacetate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of bromine and fluorine substituents on a phenylacetate backbone. The chemical formula is C10H7Br2F2O2, with the following key structural features:
- Dibromo groups : Enhance lipophilicity and biological activity.
- Difluoro groups : Contribute to the compound's reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties by modulating pathways involving protein kinase C (PKC) and other inflammatory mediators .
- Antimicrobial Activity : Some studies suggest that brominated compounds can possess antimicrobial properties. The presence of halogens like bromine and fluorine often enhances the potency against various pathogens .
- Potential as a Therapeutic Agent : The compound may have applications in treating metabolic disorders or as an agonist for specific receptors involved in glucose metabolism and appetite regulation .
Study 1: Anti-inflammatory Activity
A study focusing on related dibrominated compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involved the suppression of NF-kB signaling pathways, which are crucial for inflammation .
Study 2: Antimicrobial Efficacy
In a comparative analysis of various brominated phenylacetates, this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many common antibiotics, indicating its potential as a novel antimicrobial agent .
Study 3: Metabolic Regulation
Research has indicated that compounds similar to this compound can act as agonists for GLP-1 receptors, which are involved in glucose homeostasis. In vivo studies showed improved glucose tolerance in diabetic models when treated with these compounds .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Methyl 2,4-dibromo-3,6-difluorophenylacetate?
- Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For brominated aromatic compounds, ultrasound-assisted bromination with N-bromosuccinimide (NBS) in methanol, as demonstrated in analogous syntheses (e.g., Methyl (3,5-dibromo-2,4-dihydroxyphenyl)acetate), improves regioselectivity and reduces side reactions. Post-reaction purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity . Yield optimization (e.g., 73% in similar systems) depends on stoichiometric control of halogenating agents and acid catalysts like p-toluenesulfonic acid .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
- Methodological Answer : Combine 1H/13C-NMR to assign substituent positions (e.g., distinguishing bromine and fluorine effects on chemical shifts) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For crystallographic analysis, use the SHELX suite (e.g., SHELXL/SHELXD) to resolve electron density maps, particularly for halogen-heavy structures. The program’s robustness in handling twinned or high-resolution data ensures accurate bond-length and angle measurements, critical for validating substitution patterns .
Q. What factors influence the reactivity of bromine and fluorine substituents in this compound during functionalization?
- Methodological Answer : Bromine’s electronegativity and leaving-group potential make it susceptible to nucleophilic substitution (e.g., Suzuki coupling), while fluorine’s strong C-F bond stabilizes adjacent groups against electrophilic attack. Experimental design should prioritize protecting-group strategies (e.g., acetylating hydroxyl intermediates) to prevent unwanted side reactions. Kinetic studies using deuterated analogs (e.g., 3,5-difluorobenzoic-d3 acid) can track isotopic effects on reaction pathways .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be reconciled?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal-packing effects. Perform variable-temperature NMR to detect conformational changes and compare with X-ray data. For example, SHELX refinement of crystallographic data can identify static disorder, while NOESY NMR correlations reveal solution-phase conformers. Cross-validate with computational models (DFT-optimized geometries) to resolve ambiguities .
Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Use docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding modes, leveraging the compound’s halogen-bonding potential. Validate with isothermal titration calorimetry (ITC) to quantify binding affinity and X-ray crystallography of co-crystals with target proteins. For SAR studies, synthesize derivatives with modified halogen/fluorine patterns and assay against control compounds (e.g., 3,6-dibenzoyl analogs) to isolate electronic vs. steric effects .
Q. How can computational methods predict the regioselectivity of further functionalization (e.g., adding a nitro group)?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory via Gaussian 09 to identify electrophilic sites. Calculate Fukui indices (nucleophilic/electrophilic) and electrostatic potential maps (MEPs) to prioritize reactive positions. Experimentally, monitor reaction progress with LC-MS and compare with computational predictions. For example, electron-deficient aromatic rings (due to fluorine/bromine) may direct nitration to meta/para positions relative to existing substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
